4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine

Medicinal Chemistry Chemoselective Synthesis Palladium-Catalyzed Coupling

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1039364-45-8) is a halogenated heterocyclic building block (MF: C₆H₃ClIN₃; MW: 279.47 g/mol) bearing chlorine at the 4-position and iodine at the 2-position of the pyrrolo[2,1-f][1,2,4]triazine scaffold. The pyrrolotriazine template is a recognized privileged scaffold in kinase inhibitor drug discovery, forming the core of clinical agents such as avapritinib (BLU-285) and the antiviral prodrug remdesivir.

Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
CAS No. 1039364-45-8
Cat. No. B1371928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine
CAS1039364-45-8
Molecular FormulaC6H3ClIN3
Molecular Weight279.46 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=NC(=N2)I)Cl
InChIInChI=1S/C6H3ClIN3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H
InChIKeyACSUHYOSODMNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1039364-45-8) — Core Intermediate Profile for Medicinal Chemistry Procurement


4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1039364-45-8) is a halogenated heterocyclic building block (MF: C₆H₃ClIN₃; MW: 279.47 g/mol) bearing chlorine at the 4-position and iodine at the 2-position of the pyrrolo[2,1-f][1,2,4]triazine scaffold . The pyrrolotriazine template is a recognized privileged scaffold in kinase inhibitor drug discovery, forming the core of clinical agents such as avapritinib (BLU-285) and the antiviral prodrug remdesivir [1]. This specific dihalogenated congener is explicitly claimed as a key intermediate for constructing 2,4-disubstituted pyrrolotriazine compounds [2].

Why Generic Substitution Fails for 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine in SAR-Driven Programs


Within the pyrrolo[2,1-f][1,2,4]triazine family, the identity and position of halogen substituents dictate both the feasible synthetic sequence and the attainable substitution pattern of the final drug-like molecule. The 4-chloro-2-iodo regioisomer orthogonally encodes two differentiable cross-coupling handles on the same core, enabling sequential C–C bond formation [1]. The 4-chloro-6-iodo regioisomer (CAS 916420-31-0) installs iodine at the pyrrole ring C6 rather than the triazine C2, resulting in a fundamentally different electronic environment and divergent downstream functionalization . Generic replacement with a 2,4-dichloro or 2,4-dibromo analog eliminates chemoselectivity entirely, forcing protecting-group strategies and increasing step count [2].

Quantitative Evidence Guide: 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine vs. Closest Analogs for Procurement Decisions


Orthogonal Cross-Coupling Handles Enable Sequential C2-I/4-Cl Functionalization Compared to Symmetrical Dihalo Analogs

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine provides two electronically and sterically differentiated halogen atoms on a single core: an iodo substituent at the triazine C2 position and a chloro substituent at the pyrrolotriazine C4 position. The C–I bond (bond dissociation energy ~209 kJ/mol) is intrinsically weaker than the C–Cl bond (~327 kJ/mol), enabling selective oxidative addition of Pd(0) at the C2-iodo site under mild conditions while leaving the C4-chloro group intact for subsequent cross-coupling or nucleophilic aromatic substitution [1][2]. In contrast, the corresponding 2,4-dichloro analog (CAS patent-disclosed, e.g., US 20070015760) and 2,4-dibromo analog (US 20100056781) present two halogens of identical identity at positions 2 and 4, offering no intrinsic chemoselectivity for sequential diversification without protecting-group intervention [3]. This orthogonal reactivity is explicitly exploited in the patent literature, wherein 4-chloro-2-iodopyrrolotriazine undergoes sequential Suzuki–Miyaura coupling at the iodo site followed by further elaboration at the chloro site to access libraries of unsymmetrical 2,4-disubstituted kinase inhibitors [1].

Medicinal Chemistry Chemoselective Synthesis Palladium-Catalyzed Coupling

Regioisomeric Iodine Position Differentiates C2 from C6 Functionalization: A Procurement-Relevant Structural Distinction

The target compound (CAS 1039364-45-8) bears iodine at the triazine C2 position, whereas its closely related regioisomer 4-chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 916420-31-0) positions iodine at the pyrrole ring C6. These two positions reside in electronically distinct ring systems: C2 is within the electron-deficient 1,2,4-triazine ring, while C6 is within the electron-rich pyrrole ring . This fundamental electronic difference translates to divergent reactivity in cross-coupling — the C2-iodo site undergoes faster oxidative addition with Pd(0) catalysts and is sterically more accessible than C6 . In downstream kinase inhibitor pharmacophores such as avapritinib, the C2 position connects to the 1-(4-fluorophenyl)ethanamine moiety via a piperazine-pyrimidine linker, while the C4 position is elaborated with a piperazine moiety — a substitution pattern accessible only from the 4-chloro-2-iodo precursor [1]. The C6-iodo regioisomer would direct derivatization to a completely different pharmacophoric region, making the two regioisomers structurally non-interchangeable for any given target structure .

Medicinal Chemistry Regioselective Synthesis Structure-Activity Relationship

Pyrrolotriazine Scaffold Dominance in Clinically Validated Kinase Inhibitors Validates Core Selection for Drug Discovery Programs

The pyrrolo[2,1-f][1,2,4]triazine scaffold has been thoroughly validated through multiple clinical-stage and approved drug molecules. Avapritinib (BLU-285) — a selective PDGFRα and KIT inhibitor built on this scaffold — demonstrates extraordinary potency with IC₅₀ values of 0.24 nM against PDGFRα D842V and 0.27 nM against KIT D816V activating loop mutants [1]. The pyrrolotriazine core serves as a bioisosteric replacement for the quinazoline scaffold commonly found in ATP-competitive kinase inhibitors, mimicking key hinge-binding interactions while offering distinct intellectual property and selectivity profiles [2]. The 4-chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine building block is the direct synthetic precursor for introducing diverse substituents at the C2 and C4 positions of this clinically validated template [3]. In contrast, alternative heterocyclic building blocks based on quinazoline, pyrrolo[2,3-d]pyrimidine, or pyrazolo[1,5-a]pyrimidine cores require entirely different synthetic routes and yield final compounds with divergent kinase selectivity profiles that cannot reproduce pyrrolotriazine-based SAR [2].

Kinase Inhibitor Drug Discovery Privileged Scaffold

Commercial Availability with Batch-Specific Analytical Characterization Supports Reproducible Research Procurement

4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine is commercially available from multiple reputable suppliers with defined purity specifications. Sigma-Aldrich offers the compound through its AldrichCPR collection (Product No. SYX00176) as a solid with confirmed SMILES string Clc1nc(I)nn2cccc12 and InChI Key ACSUHYOSODMNIG-UHFFFAOYSA-N, specifically for early discovery researchers . Bidepharm (Bide Pharmatech) supplies the compound at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC data . AKSci lists the compound at ≥95% minimum purity with long-term storage specifications . MolCore offers the compound at ≥98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D requirements . This multi-vendor availability with documented analytical characterization contrasts with the custom-synthesis-only status of many regioisomeric pyrrolotriazine intermediates, which lack standardized QC documentation and batch-to-batch consistency data .

Quality Control Reproducibility Analytical Chemistry

Best Research and Industrial Application Scenarios for 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine


Sequential Diversification for 2,4-Disubstituted Pyrrolotriazine Kinase Inhibitor Libraries

Medicinal chemistry teams building focused libraries of type III/V receptor tyrosine kinase inhibitors (targeting PDGFR, VEGFR, FGFR, or Trk families) can leverage the orthogonal C2-iodo/C4-chloro reactivity of this building block. A first Suzuki–Miyaura coupling at the iodo site installs an aryl or heteroaryl group at C2, followed by nucleophilic aromatic substitution or a second palladium-catalyzed coupling at C4 to introduce amine, ether, or additional aryl functionality [1]. This sequential strategy eliminates the protecting-group chemistry and intermediate purification steps required when using symmetrical 2,4-dichloro or 2,4-dibromo precursors, directly reducing synthetic step count by 1–2 steps per analog [1]. The final compounds map onto the clinically validated pyrrolotriazine pharmacophore exemplified by avapritinib, where C2 and C4 substituents are critical for potency (PDGFRα D842V IC₅₀ = 0.24 nM) and kinase selectivity [2].

Bioisosteric Core Replacement in Quinazoline-to-Pyrrolotriazine Scaffold-Hopping Programs

Programs seeking to replace quinazoline-based ATP-competitive kinase inhibitors with a structurally differentiated core can use 4-chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine as the entry point. The pyrrolotriazine scaffold effectively mimics the quinazoline hinge-binding pharmacophore while providing distinct intellectual property space and potentially improved selectivity profiles [1]. The dihalogenated intermediate enables systematic exploration of C2 and C4 substitution vectors that correspond to quinazoline C4 and C6/C7 positions, respectively, allowing rational translation of existing quinazoline SAR into the pyrrolotriazine chemical series. This strategy has precedence in the discovery of BMS-754807 (IGF-1R inhibitor) and multiple clinical candidates [1].

Late-Stage Functionalization in Process Chemistry Route Scouting

Process chemistry groups developing scalable synthetic routes to pyrrolotriazine-based active pharmaceutical ingredients (APIs) can evaluate this compound as the key late-stage diversification intermediate. The patent literature explicitly claims its utility in preparing 2,4-disubstituted pyrrolotriazine compounds for cancer treatment [1]. The solid physical form, established SMILES (Clc1nc(I)nn2cccc12), and availability in quantities up to 25 g from Sigma-Aldrich support initial route-scouting experiments [2]. The ≥95% purity with batch-specific NMR, HPLC, and GC documentation from suppliers such as Bidepharm ensures that impurity profiles can be tracked during process development .

Chemical Probe Synthesis Targeting Specific Kinase Mutants

Academic and industrial chemical biology groups developing selective chemical probes for mutant kinases (e.g., KIT D816V, PDGFRα D842V) can use this building block to access pyrrolotriazine-based inhibitors. The scaffold's demonstrated ability to achieve sub-nanomolar potency against clinically relevant kinase mutants (KIT D816V IC₅₀ = 0.27 nM) makes it a preferred starting point for probe development [1]. The orthogonal halogen handles allow rapid analog generation to establish SAR around both C2 and C4 vectors, accelerating the hit-to-probe timeline relative to scaffolds requiring de novo synthetic route development for each substitution pattern [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.